Quinolin-7-ylmethanamine

Vue d'ensemble

Description

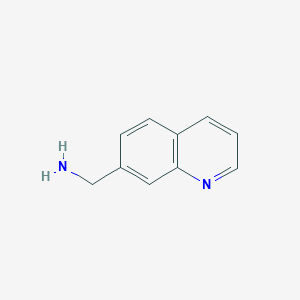

Quinolin-7-ylmethanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure, which consists of a quinoline ring attached to a methanamine group. This compound is used in various scientific research fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of quinolin-7-ylmethanamine typically involves the functionalization of the quinoline ring. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method produces quinoline, which can then be further functionalized to obtain this compound.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Analyse Des Réactions Chimiques

Types of Reactions: Quinolin-7-ylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-7-ylmethanone.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The methanamine group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be tailored for specific applications in medicinal chemistry .

Applications De Recherche Scientifique

Medicinal Applications

The medicinal applications of quinolin-7-ylmethanamine are extensive, particularly in the development of therapeutic agents against various diseases.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. This property positions it as a candidate for developing new antibiotics.

Anticancer Research

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those related to this compound. For instance, 7-chloroquinoline hydrazones exhibited significant cytotoxic activity against multiple cancer cell lines, including leukemia and breast cancer . The structure-activity relationship (SAR) studies have provided insights into optimizing these compounds for enhanced efficacy.

Case Study:

A study evaluating various hydrazones demonstrated that 7-chloroquinoline derivatives exhibited submicromolar GI50 values against a wide panel of cancer cell lines, indicating their potential as effective anticancer agents .

Antiviral Properties

Quinoline derivatives have been investigated for their antiviral properties against several viruses, including HIV and Zika virus. The broad spectrum of activity suggests that modifications of this compound could lead to new antiviral drugs .

The following table summarizes the biological activities associated with this compound and its derivatives:

Industrial Applications

Beyond medicinal uses, this compound is also employed in industrial applications:

- Dyes and Pigments : The compound is utilized in synthesizing dyes due to its chromophoric properties.

- Catalysts : Quinoline derivatives serve as catalysts in various chemical reactions.

Mécanisme D'action

The mechanism of action of quinolin-7-ylmethanamine involves its interaction with various molecular targets. In antimicrobial applications, the compound inhibits the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV . This leads to the disruption of bacterial DNA replication and ultimately results in cell death. In antimalarial applications, this compound derivatives inhibit the polymerization of hemozoin, a crucial process for the survival of the malaria parasite .

Comparaison Avec Des Composés Similaires

Quinolin-7-ylmethanamine can be compared with other quinoline derivatives such as:

Chloroquine: Used as an antimalarial agent, chloroquine has a similar mechanism of action but differs in its chemical structure.

Quinine: Another antimalarial compound, quinine has a different molecular target and is derived from natural sources.

Mefloquine: This compound is used to treat and prevent malaria and has a different side effect profile compared to this compound.

This compound stands out due to its versatility in undergoing various chemical reactions and its potential applications in multiple scientific fields. Its unique structure allows for the synthesis of a wide range of derivatives, making it a valuable compound in medicinal chemistry research.

Activité Biologique

Quinolin-7-ylmethanamine, a derivative of quinoline, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 158.19 g/mol

- CAS Number : 1446282-13-8

This compound possesses a quinoline moiety, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties . Several studies have evaluated their effects against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects of quinoline derivatives against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). This compound demonstrated selective cytotoxicity towards these cancer cells while sparing normal cells .

- The results showed that treatment with this compound led to G2/M phase cell cycle arrest and induced apoptosis in treated cancer cells .

-

Mechanism of Action :

- Quinoline derivatives are believed to inhibit tubulin polymerization, similar to the mechanism of action of established chemotherapeutics like colchicine. This inhibition disrupts microtubule dynamics, essential for mitosis .

- Molecular docking studies revealed that this compound binds effectively to the tubulin protein, suggesting a potential pathway for its anticancer effects .

Table 1: Anticancer Activity of Quinolin Derivatives

| Compound Name | Cell Line Tested | IC (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15.2 | Tubulin inhibition |

| Quinolin-4-carboxylic acid | K-562 | 12.5 | DNA interaction and apoptosis induction |

| Compound 7e | A2780 | 9.8 | G2/M phase arrest |

Antimicrobial Activity

Quinoline derivatives also exhibit notable antimicrobial properties . Studies have shown that this compound possesses antibacterial and antifungal activities.

Antimicrobial Mechanism

The antimicrobial effects are attributed to the compound's ability to interact with bacterial enzymes and disrupt cellular processes:

- Bactericidal Action :

- Quinolin derivatives can hydrolyze in acidic environments, releasing formaldehyde, which is highly effective against bacteria .

- Broad Spectrum Activity :

- Research indicates that quinolin derivatives demonstrate activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria .

Other Pharmacological Activities

In addition to anticancer and antimicrobial effects, this compound has shown promise in several other areas:

-

Anti-inflammatory Effects :

- Some studies suggest that quinoline derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

-

Neuroprotective Effects :

- Preliminary research indicates potential neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases .

Propriétés

IUPAC Name |

quinolin-7-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZJLQQKSKBTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CN)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773092-54-9 | |

| Record name | quinolin-7-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.